molecular formula C21H31N3O5 B193118 利辛普利 CAS No. 76547-98-3

利辛普利

货号: B193118
CAS 编号: 76547-98-3
分子量: 405.5 g/mol
InChI 键: RLAWWYSOJDYHDC-BZSNNMDCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension, heart failure, and acute myocardial infarction . It works by decreasing certain chemicals that tighten the blood vessels, so blood flows more smoothly and the heart can pump blood more efficiently .


Synthesis Analysis

During the scale-up of the lisinopril process, one unknown impurity was observed and identified. The origin, synthesis, characterization, and control of this impurity were described. The synthesis and characterization of three other impurities listed in the European Pharmacopoeia 8.4 (Impurity C, D, and F) were also described .


Molecular Structure Analysis

Structural studies on polycrystalline Lisinopril (N-N- [ (s)-1-Carboxy-3-phenylpropyl]-L-lysil-L-proline) are performed by combined powder X-Ray diffraction and 13C solid-state nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

During the scale-up of the lisinopril process, one unknown impurity was observed at a level of 0.1–0.2% along with other impurities listed in the European Pharmacopoeia . The unknown impurity detected was monitored and its structure was tentatively assigned on the basis of its fragmentation patterns in the LC-MS analysis .


Physical and Chemical Properties Analysis

The acid-base chemistry of Lisinopril, a tetraprotic, ampholyte ACE-inhibitor, was studied by different methods. Potentiometry in aqueous medium and co-solvent technique in methanol-water mixtures as well as ¹H NMR-pH titration were applied for the highly precise measurement of protonation macroconstants .

科学研究应用

  1. 高血压和心力衰竭的治疗:利辛普利对降低各种程度原发性高血压的血压有效,并用于治疗充血性心力衰竭 (S. Lancaster & P. A. Todd,1988 年).

  2. 心肌梗死后护理:它可以降低死亡率,并改善急性心肌梗死后的心室功能 (Gruppo Italiano per lo Studio della Soprawivenza nell'Inf Miocardico.,1994 年).

  3. 肾脏保护:利辛普利已显示出保护肾功能的益处,尤其是在患有糖尿病等疾病的患者中 (K. Goa、M. Haria 和 M. Wilde,1997 年).

  4. 糖尿病肾病的治疗:它用于治疗患有糖尿病肾病的高血压患者,并有助于减少蛋白尿 (K. Goa、M. Haria 和 M. Wilde,1997 年).

  5. 儿童高血压的管理:利辛普利也用于治疗儿童的高血压 (Feifan Xie、J. Van Bocxlaer 和 A. Vermeulen,2020 年).

  6. 减少化疗中的遗传毒性:它可以降低 L-门冬酰胺酶在骨髓干细胞中的遗传毒性,这是治疗急性淋巴细胞白血病的一个重要方面 (M. I. Maleek,2022 年).

  7. 改善高血压不育男性的精子质量:它对精液质量差、患有高血压的不育男性表现出良好的效果 (蔡真,2006 年).

安全和危害

Lisinopril is not the right drug for everyone, such as people with kidney failure or a history of angioedema . It can cause abrupt swelling of your face, arms, legs, lips, tongue, throat, and intestines, which can be fatal . It can also cause low blood pressure, especially during the first few days of taking it . A persistent cough may also occur .

未来方向

After a heart attack, you usually take lisinopril for 6 weeks. Your doctor will then decide if you need to keep taking it for longer. For high blood pressure, heart failure, and diabetic kidney disease, treatment with lisinopril is usually long term, even for the rest of your life .

生化分析

Biochemical Properties

Lisinopril interacts with the angiotensin-converting enzyme, inhibiting its function . This interaction plays a crucial role in the biochemical reactions involving Lisinopril. The angiotensin-converting enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, Lisinopril reduces the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure .

Cellular Effects

Lisinopril influences cell function by impacting cell signaling pathways. By reducing the levels of angiotensin II, Lisinopril affects the signaling pathway that leads to vasoconstriction. This results in vasodilation, which can help to lower blood pressure .

Molecular Mechanism

The molecular mechanism of action of Lisinopril involves binding to the angiotensin-converting enzyme and inhibiting its function . This prevents the conversion of angiotensin I to angiotensin II, reducing the levels of angiotensin II in the body .

Temporal Effects in Laboratory Settings

The effects of Lisinopril have been studied over time in laboratory settings. Following oral administration, Lisinopril is absorbed slowly but the absorbed drug is immediately available without any requirement for biotransformation by the liver .

Dosage Effects in Animal Models

In animal models, the effects of Lisinopril have been shown to vary with different dosages . For example, in a study on Drosophila melanogaster, Lisinopril treatment increased mean lifespan in all Drosophila Genetic Reference Panel lines, but its effects on lifespan, speed, endurance, and strength depended on genotype .

Metabolic Pathways

Lisinopril is involved in the renin-angiotensin-aldosterone system, a key metabolic pathway in the body . By inhibiting the angiotensin-converting enzyme, Lisinopril disrupts this pathway, leading to reduced levels of angiotensin II .

Transport and Distribution

After oral administration, Lisinopril is absorbed into the bloodstream where it can be distributed to cells and tissues

Subcellular Localization

Given its mechanism of action, it is likely that Lisinopril interacts with the angiotensin-converting enzyme at the cell membrane, where this enzyme is known to be located .

属性

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWWYSOJDYHDC-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83915-83-7 (Parent)
Record name Lisinopril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6040537
Record name Lisinopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lisinopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

97 mg/mL
Record name Lisinopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00722
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lisinopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Lisinopril is an angiotensin converting enzyme inhibitor (ACEI), preventing the conversion of angiotensin I to angiotensin II. This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients. Increased levels of bradykinin also exhibit vasodilating effects for patients taking ACEIs. Lisinopril also inhibits renin's conversion of angiotensin to angiotensin I., Orally active angiotensin-converting enzyme inhibitor., Lisinopril inhibits angiotensin converting enzyme (ACE) in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II. Angiotensin II also stimulates aldosterone secretion by the adrenal cortex. The beneficial effects of lisinopril in hypertension and heart failure appear to result primarily from suppression of the renin-angiotensin-aldosterone system. Inhibition of ACE results in decreased plasma angiotensin II which leads to decreased vasopressor activity and to decreased aldosterone secretion. The latter decrease may result in a small increase of serum potassium., The action of the angiotensin-converting enzyme (ACE) inhibitor lisinopril on the consequences of myocardial reoxygenation and oxidative damage was assessed in cultured chick embryonic ventricular cardiomyocytes. Lisinopril, 10(-8) M to 10(-6) M, produced a significant (P < 0.05) dose-dependent enhancement of the restoration of contractile frequency occurring during myocardial reoxygenation but did not alter the depression in contractile frequency during hypoxia. Lisinopril significantly (P < 0.05) shifted the dose-response relationship of ammonium persulfate-induced reduction in cardiac contractile frequency. Lisinopril significantly (P < 0.05) reduced the effect of another oxidative agent, tertbutylhydroperoxide which produced a time-dependent reduction in cardiac contractile frequency. Lisinopril did not alter cardiac contractile frequency in the absence of hypoxia or ammonium persulfate or tertbutylhydroperoxide. The viability of cardiomyocytes, assessed by trypan blue exclusion, paralleled the changes in cardiac contractile frequency. Lisinopril significantly (P < 0.05) improved viability of cardiomyocytes exposed to either ammonium persulfate or tertbutylhydroperoxide. Lisinopril did not display any antioxidant properties against the free radical alpha,alpha-diphenyl-beta-picrylhydrazyl. These data suggest that lisinopril accelerates the recovery of cardiomyocytes during reoxygenation and blunts the effects of oxidative agents through mechanisms involving the endogenous renin angiotensin system and/or a direct cellular action.
Record name Lisinopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00722
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LISINOPRIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6852
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

76547-98-3, 77726-95-5, 83915-83-7
Record name Lisinopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76547-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lisinopril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077726955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisinopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00722
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name lisinopril
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name lisinopril
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lisinopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lisinopril
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.332
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LISINOPRIL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q3P4BS2FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LISINOPRIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6852
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lisinopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lisinopril
Reactant of Route 2
Lisinopril
Reactant of Route 3
Lisinopril
Reactant of Route 4
Reactant of Route 4
Lisinopril
Reactant of Route 5
Lisinopril
Reactant of Route 6
Lisinopril
Customer
Q & A

Q1: What is the primary mechanism of action of lisinopril?

A1: Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor. It exerts its therapeutic effect by binding to and inhibiting ACE, preventing the conversion of angiotensin I to angiotensin II. [] This inhibition leads to vasodilation, reducing blood pressure. [, ]

Q2: How does lisinopril impact the renin-angiotensin-aldosterone system (RAAS)?

A2: By inhibiting ACE, lisinopril disrupts the RAAS. This leads to a decrease in angiotensin II levels, which subsequently reduces aldosterone secretion. [, , ] The combined effect of vasodilation and reduced aldosterone contributes to its antihypertensive action. [, ]

Q3: Does lisinopril affect bradykinin levels?

A3: Yes, ACE is also involved in the degradation of bradykinin. By inhibiting ACE, lisinopril indirectly increases bradykinin levels. [, ] Elevated bradykinin may contribute to some of lisinopril's beneficial effects, but it can also lead to side effects like cough. [, , ]

Q4: What is the molecular formula and weight of lisinopril?

A4: Lisinopril has the molecular formula C21H31N3O5 and a molecular weight of 405.5 g/mol.

Q5: Is there any spectroscopic data available for characterizing lisinopril?

A5: While specific spectroscopic data isn't provided in the research papers, various analytical methods are employed to characterize and quantify lisinopril. This includes techniques like high-performance liquid chromatography (HPLC). [, , ]

Q6: Are there any formulation strategies to enhance lisinopril's stability or solubility?

A8: Research explores lisinopril-loaded nanocapsules as a potential approach to improve its delivery, particularly for pediatric use. [] This suggests ongoing efforts to optimize its formulation for better therapeutic outcomes.

Q7: How is lisinopril absorbed and distributed in the body?

A9: Lisinopril is orally administered and absorbed through the gastrointestinal tract. [] While its distribution specifics are not detailed in the research, it is known to reach various tissues, including the heart and kidneys. [, ]

Q8: What is the primary route of lisinopril elimination?

A10: Lisinopril is primarily eliminated unchanged through the kidneys, making dosage adjustments crucial in patients with renal impairment. [, ]

Q9: Does lisinopril's pharmacokinetic profile change in patients with renal insufficiency?

A11: Yes, lisinopril's clearance is reduced in patients with chronic renal failure. [] This can lead to drug accumulation, necessitating dose adjustments based on the degree of renal impairment. []

Q10: How long does it take for lisinopril to reach its peak effect?

A12: Lisinopril typically reaches its peak antihypertensive effect approximately 6 hours after oral administration. [, ]

Q11: What are the key findings from preclinical studies on lisinopril's efficacy?

A13: Preclinical studies using rat models demonstrate that lisinopril effectively reduces proteinuria and attenuates glomerular injury in various experimental nephropathies. [, , , , ] These findings highlight its renoprotective effects.

Q12: Has lisinopril shown efficacy in improving cardiovascular outcomes in clinical trials?

A14: Yes, large-scale clinical trials like GISSI-3 have demonstrated that early administration of lisinopril in patients with acute myocardial infarction significantly reduces mortality and improves left ventricular function. [, , ]

Q13: What are the common side effects associated with lisinopril?

A16: The research identifies cough as a common side effect of lisinopril, potentially due to its effect on bradykinin levels. [, , ] Other reported side effects include dizziness, headache, and, less frequently, angioedema. [, , ]

Q14: Are there alternative medications with similar mechanisms of action to lisinopril?

A18: Yes, other ACE inhibitors, like enalapril and captopril, share a similar mechanism of action with lisinopril. [, , ] Additionally, angiotensin II receptor blockers (ARBs), such as losartan and valsartan, target the RAAS through a different mechanism. [, , , ]

Q15: What research tools and resources are commonly used to study lisinopril?

A15: The research utilizes a range of tools and resources, including:

  • Animal models: Various rat models, such as the Dahl salt-sensitive rat and models of induced nephropathy, are employed to investigate lisinopril's effects. [, , , , ]
  • Clinical trials: Large-scale clinical trials, like GISSI-3, have been instrumental in evaluating lisinopril's efficacy and safety in human subjects. [, , ]
  • Analytical techniques: Methods such as HPLC are crucial for quantifying lisinopril levels in biological samples and assessing its stability. [, , ]
  • Molecular modeling: Computational chemistry techniques and molecular dynamics simulations are employed to understand the interaction of lisinopril with its target, ACE. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。